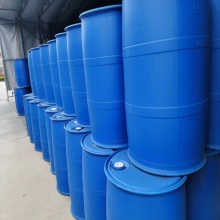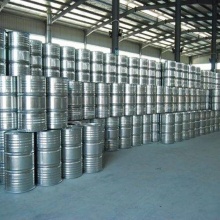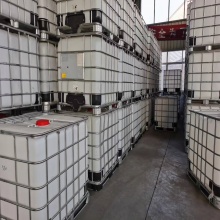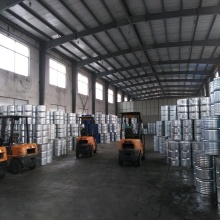Cas no 1330-80-9 (2-hydroxypropyl (9E)-octadec-9-enoate)

2-hydroxypropyl (9E)-octadec-9-enoate Chemical and Physical Properties
Names and Identifiers
-
- BPM0
- Oleic acid compound with propane-1,2-diol (1:1)
- PROPYLENE GLYCOL MONOOLEATE
- 9-OCTADECENOICACID,MONOESTERWITH1,2-PROPANEDIOL
- EMALEX PGO
- Oleic acid compound with propane-1,2-diol
- oleic acid,monoester with propane-1,2-diol
- PROPYLENE GLYCOL OLEATE
- Crill 25
- Emcol PO 50
- G 923
- Hydroxypropyl oleate
- Nissan Nonion PO 100
- Nofable PO 991
- Nonex 59
- Nonion PO 100
- PO 100
- Sunsoft 25O
- Sunsoft 25OD
- Sunsoft 25ODV
- Sunsoft O 30
- 2-hydroxypropyl (9E)-octadec-9-enoate
- oleic acid, monoester with propane-1,2-diol
- 9-Octadecenoic acid (9Z)-, monoester with 1,2-propanediol
- 9-Octadecenoic acid (Z)-, monoester with 1,2-propanediol 9-octadecenoic acid (z)-, monoester with1,2-propanediol 9-Octadecenoic acid(Z)-,monoester with 1,2-propanediol
-
- MDL: MFCD00046647
- Inchi: 1S/C21H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-19-20(2)22/h10-11,20,22H,3-9,12-19H2,1-2H3/b11-10-
- InChI Key: ZVTDEEBSWIQAFJ-KHPPLWFESA-N
- SMILES: C(CCCCC/C=C\CCCCCCCC)CC(=O)OCC(O)C
Computed Properties
- Exact Mass: 340.29800
- Monoisotopic Mass: 340.29774513g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 18
- Complexity: 300
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.3
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- Color/Form: No data available
- Density: 0.9±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 446.8±28.0 °C at 760 mmHg
- Flash Point: 167.0±16.8 °C
- PSA: 46.53000
- LogP: 5.94790
- Solubility: 9.738μg/L at 28℃
2-hydroxypropyl (9E)-octadec-9-enoate Security Information
- Signal Word:warning
- Hazard Statement: H302
-
Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Storage Condition:Sealed in dry,Room Temperature
2-hydroxypropyl (9E)-octadec-9-enoate Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H611100-500mg |
2-Hydroxypropyl Oleate |
1330-80-9 | 500mg |
$ 65.00 | 2022-06-04 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1150064-25G |
2-hydroxypropyl (9E)-octadec-9-enoate |
1330-80-9 | 95% | 25g |
¥ 396.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1150064-10.0g |
2-hydroxypropyl (9E)-octadec-9-enoate |
1330-80-9 | 95% | 10.0g |
¥218.0000 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1247969-10g |
9-Octadecenoic acid (9Z)-, monoester with 1,2-propanediol |
1330-80-9 | 95% | 10g |
$70 | 2024-06-08 | |
| A2B Chem LLC | AA48392-5g |
Oleic acid compound with propane-1,2-diol (1:1) |
1330-80-9 | 95% | 5g |
$30.00 | 2024-04-20 | |
| A2B Chem LLC | AA48392-100g |
Oleic acid compound with propane-1,2-diol (1:1) |
1330-80-9 | 95% | 100g |
$187.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1540453-10g |
2-Hydroxypropyl (E)-octadec-9-enoate |
1330-80-9 | 98% | 10g |
¥210.00 | 2024-08-09 | |
| Aaron | AR00126S-500g |
9-Octadecenoic acid (9Z)-, monoester with 1,2-propanediol |
1330-80-9 | 500g |
$423.00 | 2025-03-16 | ||
| eNovation Chemicals LLC | Y1247969-100g |
9-Octadecenoic acid (9Z)-, monoester with 1,2-propanediol |
1330-80-9 | 95% | 100g |
$130 | 2024-06-08 | |
| 1PlusChem | 1P0011YG-25g |
9-Octadecenoic acid (9Z)-, monoester with 1,2-propanediol |
1330-80-9 | 95% | 25g |
$90.00 | 2025-02-18 |
2-hydroxypropyl (9E)-octadec-9-enoate Suppliers
2-hydroxypropyl (9E)-octadec-9-enoate Related Literature
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
Additional information on 2-hydroxypropyl (9E)-octadec-9-enoate
Introduction to 2-hydroxypropyl (9E)-octadec-9-enoate (CAS No. 1330-80-9)
2-hydroxypropyl (9E)-octadec-9-enoate, with the chemical identifier CAS No. 1330-80-9, is a specialized compound that has garnered significant attention in the field of pharmaceuticals and biotechnology due to its unique structural and functional properties. This compound, characterized by its hydroxyl and enoate functional groups, exhibits promising applications in drug delivery systems, lipid-based formulations, and as an excipient in pharmaceutical formulations. The molecular structure of 2-hydroxypropyl (9E)-octadec-9-enoate consists of an octadecene backbone with a hydroxyl group attached to the second carbon and an enoate ester linkage, which contributes to its solubility and stability in various media.
The compound’s versatility stems from its ability to interact with both hydrophilic and lipophilic environments, making it an excellent candidate for use in nanocarrier systems such as liposomes and micelles. These properties are particularly relevant in the context of targeted drug delivery, where the compound can enhance the bioavailability of therapeutic agents by improving their solubility and protecting them from degradation. Recent studies have highlighted the potential of 2-hydroxypropyl (9E)-octadec-9-enoate in enhancing the permeability of biological membranes, which could lead to more efficient absorption of drugs across cellular barriers.
In the realm of pharmaceutical research, 2-hydroxypropyl (9E)-octadec-9-enoate has been explored for its role as a stabilizing agent in liquid crystal formulations. Its ability to form stable mesophases at elevated temperatures makes it useful in developing thermoreversible gels for controlled-release applications. This property is particularly valuable in creating temperature-sensitive drug delivery systems that can release therapeutic agents in response to physiological changes, such as those experienced during hyperthermia treatments.
Moreover, the compound’s enoate group provides a site for further chemical modification, enabling the synthesis of derivatives with tailored functionalities. For instance, researchers have investigated its use as a precursor for biodegradable polymers that can be employed in scaffold-based tissue engineering applications. The hydroxyl group also allows for conjugation with biomolecules, such as peptides or proteins, facilitating the development of prodrugs or targeted therapeutic agents.
Recent advancements in computational chemistry have further elucidated the interactions between 2-hydroxypropyl (9E)-octadec-9-enoate and biological targets. Molecular dynamics simulations have shown that this compound can form stable complexes with certain membrane proteins, potentially modulating their activity. Such insights are crucial for designing drugs that interact selectively with specific biological pathways, thereby minimizing side effects and improving therapeutic outcomes.
The compound’s role in lipid-based drug delivery systems has also been extensively studied. By incorporating 2-hydroxypropyl (9E)-octadec-9-enoate into phospholipid bilayers, researchers have developed novel liposomes capable of prolonged circulation times within the bloodstream. This extended half-life is particularly advantageous for treatments requiring repeated dosing or long-term therapeutic effects. Additionally, the compound’s compatibility with other lipid components ensures that it does not interfere with the integrity or functionality of these delivery systems.
In conclusion, 2-hydroxypropyl (9E)-octadec-9-enoate (CAS No. 1330-80-9) represents a multifaceted compound with broad applications in pharmaceutical science. Its unique structural features enable its use in drug delivery systems, stabilizing agents for liquid crystal formulations, and as a precursor for biodegradable polymers. The ongoing research into its interactions with biological systems continues to uncover new possibilities for therapeutic applications, making it a valuable asset in the development of next-generation pharmaceuticals.











